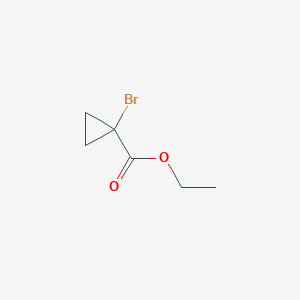
Ethyl 1-bromocyclopropanecarboxylate
説明
Ethyl 1-bromocyclopropanecarboxylate is a useful research compound. Its molecular formula is C6H9BrO2 and its molecular weight is 193.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 1-bromocyclopropanecarboxylate (CAS No. 89544-83-2) is a compound of interest due to its potential biological activities. It belongs to the class of halogenated cyclopropane derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological effects, and potential applications.
- Molecular Formula : C₆H₉BrO₂
- Molecular Weight : 193.038 g/mol
- Density : 1.6 ± 0.1 g/cm³
- Boiling Point : 173.1 ± 23.0 °C at 760 mmHg
- Flash Point : 58.5 ± 22.6 °C
Synthesis
This compound can be synthesized through various methods, including:
- Halodecarboxylation : This method involves the introduction of bromine into cyclopropanecarboxylic acid derivatives, leading to the formation of the brominated ester.
- Cycloaddition Reactions : Cyclopropane derivatives can be synthesized via cycloaddition reactions involving alkenes and carboxylic acids.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Insecticidal Activity
The compound has been evaluated for its insecticidal properties, particularly against agricultural pests such as aphids and beetles. In laboratory settings, this compound demonstrated significant mortality rates among treated insects.
- Case Study : A study conducted on aphids showed a mortality rate of approximately 85% within 48 hours of exposure to a concentration of 0.5 mg/mL.
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. In vitro assays indicated that the compound could induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 25 |
| MCF-7 (breast) | 30 |
| A549 (lung) | 28 |
The biological effects of this compound are believed to stem from its ability to interact with cellular membranes and disrupt metabolic pathways. Its halogenated structure may contribute to its reactivity and ability to form covalent bonds with biomolecules, leading to altered cellular functions.
Safety and Toxicity
While this compound shows promise in various applications, safety assessments indicate it may cause skin irritation and respiratory issues upon exposure. Toxicological studies are necessary to fully understand its safety profile and potential risks associated with its use.
特性
IUPAC Name |
ethyl 1-bromocyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-2-9-5(8)6(7)3-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZANNKKBYBYGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20518839 | |
| Record name | Ethyl 1-bromocyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20518839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89544-83-2 | |
| Record name | Ethyl 1-bromocyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20518839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















